5-cyclopropyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide
Descripción
Propiedades
IUPAC Name |
5-cyclopropyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c21-16(14-7-15(23-19-14)11-4-5-11)18-12-8-17-20(9-12)10-13-3-1-2-6-22-13/h7-9,11,13H,1-6,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHAATJPQCJADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-Cyclopropyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Structural Features
- Cyclopropyl Group : Imparts unique steric and electronic properties.
- Tetrahydro-2H-pyran : Enhances solubility and bioavailability.
- Pyrazole and Isoxazole Moieties : Known for diverse biological activities including anti-inflammatory and anti-cancer effects.
Research indicates that 5-cyclopropyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide interacts with various biological targets, primarily through modulation of receptor activity. Key mechanisms include:
- Androgen Receptor Antagonism : The compound has been identified as an antagonist of androgen receptors, which are critical in the progression of certain cancers, particularly prostate cancer .
- Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cellular signaling pathways related to tumor growth and metastasis .
- Anti-inflammatory Activity : The isoxazole moiety is known to exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .
Biological Activity Data
The following table summarizes key biological activities associated with the compound:
| Biological Activity | Target/Pathway | IC50/EC50 Values | Reference |
|---|---|---|---|
| Androgen Receptor Antagonism | AR signaling pathway | 1.7 µM | |
| Kinase Inhibition | VEGFR-2 | 1.46 µM | |
| Anti-inflammatory | Cytokine inhibition | Not specified |
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Prostate Cancer Treatment : A study demonstrated that the compound effectively reduced tumor growth in animal models of prostate cancer by antagonizing androgen receptor signaling pathways .
- Colorectal Carcinoma : In vitro studies showed that treatment with this compound led to significant inhibition of cell proliferation in colorectal cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Inflammatory Disorders : In models of inflammation, the compound exhibited a marked reduction in inflammatory markers, indicating its therapeutic potential for treating conditions like rheumatoid arthritis .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies indicate that isoxazole derivatives, including this compound, possess notable antimicrobial properties. For example, similar compounds have demonstrated significant antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 0.1 to 0.5 µM. The specific antimicrobial efficacy of 5-cyclopropyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is anticipated to follow this trend due to its structural similarities.
Antitumor Activity
Isoxazole derivatives have also been investigated for their potential as anticancer agents. Modifications in the isoxazole ring can enhance the inhibition of key cancer-related pathways, particularly those involving BRAF and EGFR kinases. The cyclopropyl group may improve binding affinity to these targets, potentially leading to increased cytotoxicity against cancer cells.
Anti-inflammatory Effects
Compounds similar to this one have shown anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and pathways involving NF-kB activation. This suggests that 5-cyclopropyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide may also exert similar effects, warranting further investigation into its therapeutic potential.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The cyclopropyl group enhances lipophilicity and cellular membrane penetration, facilitating better interaction with biological targets. Additionally, the thiophene moiety appears to play a significant role in modulating activity through π-stacking interactions with aromatic residues in target proteins.
Antimicrobial Study
A recent study screened various isoxazole derivatives against common bacterial strains. Results indicated that compounds with similar structural features exhibited significant antibacterial activity, suggesting that our compound may also possess notable antimicrobial properties.
Cytotoxicity Evaluation
In vitro assays on cancer cell lines have demonstrated that certain derivatives lead to reduced cell viability, indicating potential for further development as anticancer agents. These findings highlight the necessity for ongoing research into the cytotoxic effects of this compound.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of carboxamide derivatives, which are widely explored for their pharmacological and material science applications. Below is a detailed comparison with structurally related analogs, focusing on synthetic methods, physicochemical properties, and substituent effects.
Structural Analogues from the Carboxamide Class
Key analogs include 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., compounds 3a–3p in ). These analogs share a pyrazole-carboxamide backbone but differ in substituents and heterocyclic cores.
Substituent Effects on Physicochemical Properties
†Calculated based on molecular formula.
Key Observations :
Heterocyclic Core: The target compound’s isoxazole core introduces different electronic and steric effects compared to pyrazole-based analogs.
Substituent Impact :
- The cyclopropyl group on the isoxazole may enhance ring strain and lipophilicity compared to the chloro/methyl groups in 3a–3d .
- The THP-methyl group on the pyrazole likely improves solubility over the aryl groups in 3a–3d , as THP is a polar, oxygen-containing moiety .
Synthetic Yields : Yields for pyrazole-carboxamides in range from 62–71%, suggesting moderate efficiency. The target compound’s synthesis may face additional challenges due to steric hindrance from the cyclopropyl and THP groups.
Spectroscopic and Analytical Comparisons
- NMR : Pyrazole-carboxamides in show characteristic aromatic proton signals at δ 7.2–8.1 ppm and methyl group signals near δ 2.4–2.6 ppm. The target compound’s isoxazole protons are expected upfield (δ 6.0–7.0 ppm) due to reduced aromaticity.
- Mass Spectrometry : The molecular ion peaks for 3a–3d (e.g., [M+H]+ = 403.1–437.1) align with their molecular weights. The target compound’s theoretical [M+H]+ is ~348.4, distinct from pyrazole analogs.
Functional Group Influence on Stability
- THP-Methyl Group: The THP group is a common protecting group for alcohols, suggesting the target compound may exhibit enhanced stability under acidic conditions compared to non-protected analogs.
- Cyclopropane Ring : While increasing steric strain, the cyclopropyl group may improve metabolic resistance compared to chloro or methyl substituents in 3a–3d .
Q & A
Synthesis and Optimization
Basic Q: What are the key steps for synthesizing this compound, and how can reaction conditions be optimized? Methodological Answer: Synthesis typically involves coupling the isoxazole-3-carboxylic acid derivative with a tetrahydro-2H-pyran-protected pyrazole amine. A common approach includes:
- Step 1: Activation of the carboxylic acid using coupling agents like EDCl/HOBt in DMF .
- Step 2: Amide bond formation under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .
- Optimization: Solvent choice (DMF vs. THF), temperature control, and stoichiometric ratios (1.1:1 for alkyl halides) significantly impact yield. Monitor progress via TLC .
Advanced Q: How can computational methods streamline reaction design for derivatives? Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s framework integrates computational screening of solvent effects, temperature thresholds, and steric hindrance to prioritize viable synthetic routes .
Structural Characterization
Basic Q: What analytical techniques are essential for confirming the compound’s structure? Methodological Answer:
- 1H/13C NMR: Assign peaks for cyclopropyl (δ ~1.0–2.0 ppm), isoxazole (δ ~6.5–8.5 ppm), and tetrahydro-2H-pyran (δ ~3.5–4.5 ppm) groups .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns .
Advanced Q: How can molecular docking predict interactions with biological targets? Methodological Answer: Docking software (e.g., AutoDock Vina) can model binding affinities between the compound’s isoxazole-pyrazole core and enzymes like cyclooxygenase-2 (COX-2). Use PyMOL for visualizing hydrogen bonds and hydrophobic interactions .
Biological Activity Screening
Basic Q: What in vitro assays are suitable for initial biological evaluation? Methodological Answer:
- Antimicrobial: MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Q: How can contradictory bioactivity data be resolved? Methodological Answer:
- Dose-Response Analysis: Replicate assays across multiple cell lines to rule out false positives.
- Mechanistic Studies: Use siRNA knockdown or Western blotting to validate target engagement (e.g., apoptosis markers like caspase-3) .
Reaction Design and Mechanistic Studies
Basic Q: How do substituents on the pyrazole ring influence reactivity? Methodological Answer: Electron-withdrawing groups (e.g., nitro) on pyrazole decrease nucleophilicity, requiring harsher coupling conditions. Cyclopropyl groups enhance steric shielding, slowing hydrolysis .
Advanced Q: What mechanistic insights can kinetic isotope effects (KIEs) provide? Methodological Answer: Deuterium labeling at the cyclopropyl ring can reveal if C-H bond cleavage is rate-limiting in oxidation reactions. Compare k₁₂C/k₁³C values using GC-MS .
Data Contradictions and Reproducibility
Basic Q: How to address variability in synthetic yields across studies? Methodological Answer:
- Parameter Screening: Use a Plackett-Burman design to identify critical variables (e.g., solvent purity, stirring rate) .
- Quality Control: Validate reagents (e.g., K₂CO₃ anhydrous vs. hydrated) via FTIR .
Advanced Q: Why might bioactivity differ between in vitro and in vivo models? Methodological Answer:
- Metabolic Stability: Perform microsomal assays (e.g., liver microsomes + NADPH) to assess CYP450-mediated degradation .
- Pharmacokinetic Profiling: Use LC-MS/MS to quantify plasma half-life and tissue distribution in rodent models .
Analytical and Computational Tools
Basic Q: Which hyphenated techniques improve purity assessment? Methodological Answer:
- HPLC-DAD-MS: Detect impurities at <0.1% levels via UV/Vis and mass spectral deconvolution .
- XRD: Resolve crystal structure ambiguities (e.g., pyran ring conformation) .
Advanced Q: How can machine learning predict novel derivatives? Methodological Answer: Train neural networks on datasets of pyrazole-isoxazole analogs (e.g., ChEMBL) to predict logP, solubility, and target affinity. Use RDKit for descriptor generation .
Mechanistic and Kinetic Studies
Advanced Q: What role do solvent effects play in amide bond formation? Methodological Answer: Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipole interactions, accelerating coupling. Solvent-free microwave synthesis can reduce side reactions .
Handling Derivatives and Isosteres
Advanced Q: How to design bioisosteres with improved pharmacokinetics? Methodological Answer: Replace the tetrahydro-2H-pyran group with morpholine (improves solubility) or adamantane (enhances metabolic stability). Validate via comparative LogD7.4 measurements .
Cross-Disciplinary Applications
Advanced Q: How can chemical engineering principles optimize scale-up? Methodological Answer: Apply membrane separation technologies (e.g., nanofiltration) to purify intermediates. Use CFD simulations to optimize reactor hydrodynamics and minimize byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
